molecular formula C10H10N2OS B576280 3-Cyano-4-ethoxybenzenecarbothioamide CAS No. 163597-58-8

3-Cyano-4-ethoxybenzenecarbothioamide

Cat. No.: B576280
CAS No.: 163597-58-8
M. Wt: 206.263
InChI Key: YFSGMNXFRDQFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-ethoxybenzenecarbothioamide is a substituted aromatic compound featuring a cyano (-CN) group at the 3-position, an ethoxy (-OCH₂CH₃) group at the 4-position, and a carbothioamide (-C(S)NH₂) functional group at the 1-position of the benzene ring. The cyano group is electron-withdrawing, while the ethoxy group provides moderate electron-donating and lipophilic characteristics. Carbothioamide groups are often associated with hydrogen bonding and metal coordination, which may enhance biological activity or material properties.

Properties

CAS No.

163597-58-8

Molecular Formula

C10H10N2OS

Molecular Weight

206.263

IUPAC Name

3-cyano-4-ethoxybenzenecarbothioamide

InChI

InChI=1S/C10H10N2OS/c1-2-13-9-4-3-7(10(12)14)5-8(9)6-11/h3-5H,2H2,1H3,(H2,12,14)

InChI Key

YFSGMNXFRDQFDP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=S)N)C#N

Synonyms

Benzenecarbothioamide, 3-cyano-4-ethoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Notable Properties
This compound -CN (3), -OCH₂CH₃ (4), -C(S)NH₂ (1) C₁₀H₁₁N₂OS Cyano, ethoxy, carbothioamide Likely moderate lipophilicity; electron-withdrawing effects from -CN
2-Cyano-N-[(methylamino)carbonyl]acetamide -CN (2), -(N(CO)NCH₃) (side chain) C₅H₇N₃O₂ Cyano, urea derivative Unstudied toxicology; potential reactivity due to urea moiety
3-Fluoro-4-hydroxybenzene-1-carbothioamide -F (3), -OH (4), -C(S)NH₂ (1) C₇H₆FNOS Fluoro, hydroxy, carbothioamide Hydroxy group increases polarity; possible instability under oxidative conditions

Substituent Effects on Physicochemical Properties

  • Cyano vs. Fluoro Groups: The cyano group in the target compound introduces stronger electron-withdrawing effects compared to the fluoro group in 3-fluoro-4-hydroxybenzene-1-carbothioamide. This may enhance the electrophilicity of the aromatic ring, influencing reactivity in substitution reactions or binding affinity in biological targets.
  • Ethoxy vs. Hydroxy Groups : The ethoxy group in the target compound increases lipophilicity and steric bulk compared to the hydroxy group in its fluoro-hydroxy analog. This difference could improve membrane permeability in biological systems but reduce aqueous solubility .
  • However, the adjacent substituents (e.g., -CN, -F, -OH) modulate its electronic environment, altering its reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.